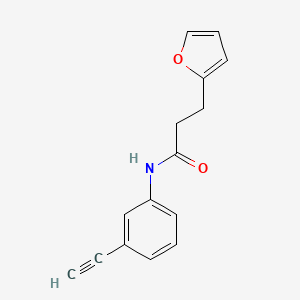
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of acetamide and naphthalene, characterized by the presence of a carbamoyl group and a naphthylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide typically involves the reaction of naphthylamine with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthylamine and carbamoyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The naphthylamine is dissolved in the solvent, and the carbamoyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene core and carbamoyl group but differ in the substituents on the phenyl ring.
Naphthyl-2-cyanoacetamide: Another naphthalene derivative with a cyano group instead of a carbamoyl group.
Uniqueness
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(18)16-12(17)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H3,14,16,17,18) |
Clave InChI |
OMMQFRPXHBFZPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
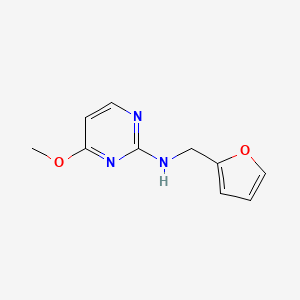
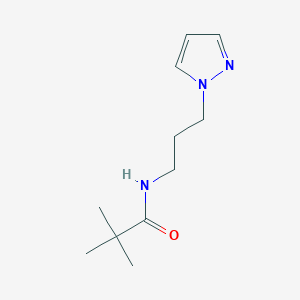
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

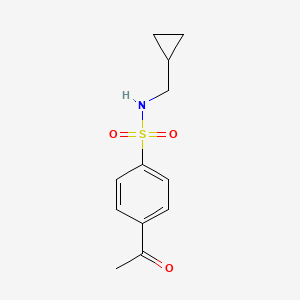
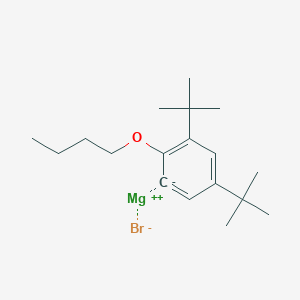

![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
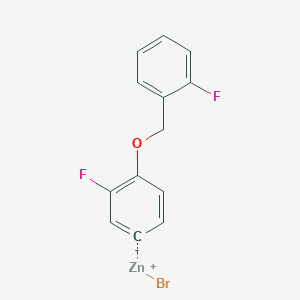
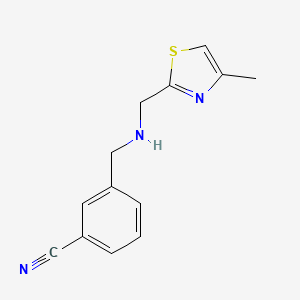
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)

